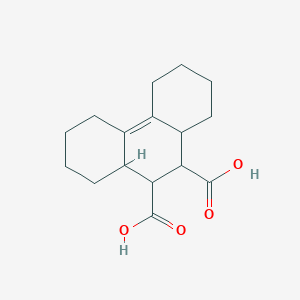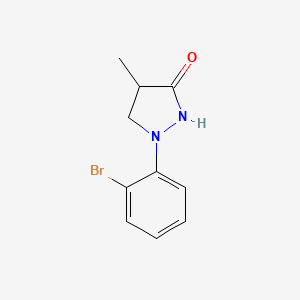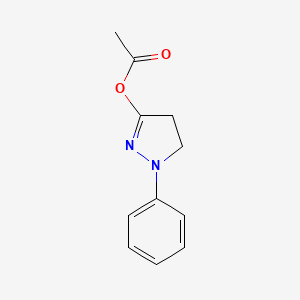![molecular formula C10H13NO4S B3826622 [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate](/img/structure/B3826622.png)
[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate
説明
[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate, also known as ETMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETMMA is a yellow crystal that is soluble in water and has a molecular weight of 284.33 g/mol. This compound has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.
作用機序
The mechanism of action of [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the Krebs cycle, leading to a decrease in ATP production. [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate has also been shown to inhibit the activity of enzymes involved in DNA replication, leading to cell death.
実験室実験の利点と制限
One of the advantages of using [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate in lab experiments is its ease of synthesis. [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate can be synthesized under mild conditions and yields a high purity product. However, one of the limitations of using [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate is its limited solubility in organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate. One potential area of research is the development of new synthetic methods for [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate that can improve its yield and purity. Another area of research is the development of new applications for [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate, such as its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate and its potential applications in the pharmaceutical industry.
科学的研究の応用
[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, antifungal, and antitumor properties. [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S.H3N/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14;/h3-5H,2H2,1H3,(H,11,12)(H,13,14);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZXLNGEOEUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)C(=O)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



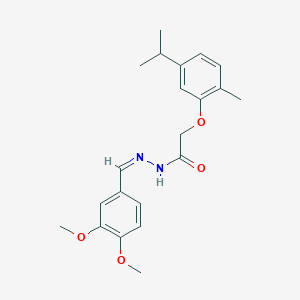

![tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826567.png)
![tetrahydro-2-furanylmethyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826570.png)

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3826577.png)

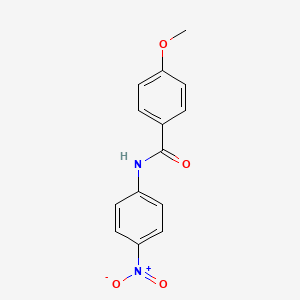

![1-benzyl-4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]piperazine](/img/structure/B3826600.png)
